molecular formula C16H18N2O2 B11951607 1-(2,5-Dimethylphenyl)-3-(2-methoxyphenyl)urea

1-(2,5-Dimethylphenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B11951607
M. Wt: 270.33 g/mol
InChI Key: DWPKVABPDAMBFW-UHFFFAOYSA-N
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Description

1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group and a xylyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA typically involves the reaction of 2-methoxyaniline with 2,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-methoxyaniline+2,5-dimethylphenyl isocyanate1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA\text{2-methoxyaniline} + \text{2,5-dimethylphenyl isocyanate} \rightarrow \text{1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA} 2-methoxyaniline+2,5-dimethylphenyl isocyanate→1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using in-line analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: 1-(2-HYDROXYPHENYL)-3-(2,5-XYLYL)UREA

    Reduction: 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)AMINE

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA can be compared with other similar compounds, such as:

    1-(2-METHOXYPHENYL)-3-(3,4-XYLYL)UREA: Similar structure but different substitution pattern on the aromatic ring.

    1-(2-HYDROXYPHENYL)-3-(2,5-XYLYL)UREA: Hydroxyl group instead of methoxy group.

    1-(2-METHOXYPHENYL)-3-(2,5-DIMETHYLPHENYL)UREA: Different substitution pattern on the aromatic ring.

The uniqueness of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C16H18N2O2/c1-11-8-9-12(2)14(10-11)18-16(19)17-13-6-4-5-7-15(13)20-3/h4-10H,1-3H3,(H2,17,18,19)

InChI Key

DWPKVABPDAMBFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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